3,3-Dimethylallyl bromide

Catalog No.
S662074
CAS No.
870-63-3
M.F
C5H9Br
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylallyl bromide

CAS Number

870-63-3

Product Name

3,3-Dimethylallyl bromide

IUPAC Name

1-bromo-3-methylbut-2-ene

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3

InChI Key

LOYZVRIHVZEDMW-UHFFFAOYSA-N

SMILES

CC(=CCBr)C

Synonyms

3,3-Dimethallyl bromide; 3,3-Dimethylallyl bromide; 3-Methyl-1-bromo-2-butene; 3-Methyl-2-buten-1-yl bromide; 3-Methyl-2-butenyl bromide; 3-Methylcrotyl bromide; 4-Bromo-2-methyl-2-butene; Dimethylallyl bromide; Isoprene hydrobromide; Isoprenyl bromi

Canonical SMILES

CC(=CCBr)C

Synthesis Precursor

,3-Dimethylallyl bromide (C5H9Br) serves as a key building block in the synthesis of various organic molecules relevant to scientific research. Its presence of a reactive bromine atom and a prenyl group (a specific carbon skeleton) makes it valuable for introducing specific functionalities into target molecules. Here are some examples:

  • ** (±)-Eldanolide synthesis:** This natural product, isolated from certain fungi, exhibits antitumor properties. Studies have utilized 3,3-dimethylallyl bromide as a starting material for the preparation of (±)-eldanolide, enabling further research into its biological activity [].
  • 1-(3,3-Dimethylallyl)-L-tryptophan synthesis: This modified amino acid plays a role in protein-protein interactions and can be used to study protein structure and function. 3,3-Dimethylallyl bromide serves as a crucial precursor for its synthesis, facilitating research in this area [].
  • (±)-Fumagillin synthesis: This antibiotic compound produced by the fungus Aspergillus fumigatus possesses antifungal and antiprotozoal activities. Research on its mechanisms of action and potential therapeutic applications often involves its synthesis, where 3,3-dimethylallyl bromide acts as a significant starting material [].

3,3-Dimethylallyl bromide is an organic compound with the molecular formula C5_5H9_9Br. It is characterized by its structure, which features a branched allylic system. This compound serves as a versatile building block in organic synthesis due to its reactivity toward nucleophiles, making it useful in various chemical transformations . The compound is often utilized in the production of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

DMAB is a hazardous compound and should be handled with appropriate safety precautions:

  • Toxic: Limited data exists on specific toxicity, but it's advisable to handle it with gloves and avoid inhalation or ingestion [].
  • Flammable: Low flash point indicates flammability. Keep away from heat sources and open flames.
  • Reactive: Can react violently with strong bases and oxidizing agents [].
  • Lachrymator: Irritates eyes and mucous membranes. Wear eye protection and work in a well-ventilated area [].

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Claisen Rearrangement: This compound can undergo Claisen rearrangement when reacted with appropriate substrates, allowing for the formation of different structural isomers .
  • Cyclization Reactions: It has been shown to readily cyclize when reacted with certain substrates, yielding cyclic compounds that are often biologically active .

The synthesis of 3,3-dimethylallyl bromide can be achieved through several methods:

  • Allylation Reactions: This involves the reaction of 3-methyl-2-buten-1-ol with phosphorus tribromide or hydrobromic acid.
  • Bromination of 3,3-Dimethylbutene: Bromination can be performed using elemental bromine under controlled conditions to yield 3,3-dimethylallyl bromide.
  • From Natural Products: Some methods involve the etherification of natural products like coumarins with 3,3-dimethylallyl bromide to produce derivatives with enhanced biological properties .

3,3-Dimethylallyl bromide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Utilized in the development of polymers and other materials due to its reactive nature.
  • Biochemical Research: Employed in proteomics and other biochemical studies to explore molecular interactions and functions .

Interaction studies involving 3,3-dimethylallyl bromide focus primarily on its reactivity with nucleophiles and other electrophiles. Research indicates that it can form stable adducts with various biological molecules, potentially influencing their function. For instance, studies have shown its interaction with indole derivatives, leading to the formation of allylic indoles that may possess unique biological activities.

Several compounds share structural similarities with 3,3-dimethylallyl bromide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-Methylallyl bromideLinear allylic compoundLess steric hindrance compared to 3,3-dimethylallyl bromide
Geranyl bromideLong-chain allylic compoundExhibits greater lipophilicity and potential for more complex reactions
Isoprenyl bromideLinear allylic compoundMore reactive due to less steric hindrance

Uniqueness of 3,3-Dimethylallyl Bromide: The branched structure of 3,3-dimethylallyl bromide provides unique steric properties that influence its reactivity and interaction patterns compared to its linear counterparts. This makes it particularly valuable in synthetic applications where selectivity and specificity are crucial.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 1333 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870-63-3

General Manufacturing Information

2-Butene, 1-bromo-3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Balibar et al. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bis-prenylation Nature Chemical Biology, doi: 10.1038/NChemBio.2007.20, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

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